![molecular formula C17H21N5O3 B14151828 tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)
tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline moiety, which is known for its biological activity, and a tert-butyl carbamate group, which is often used in organic synthesis for protecting amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Hydrazone Formation: The quinoxaline derivative is then reacted with hydrazine to form the hydrazone.
Carbamate Formation: Finally, the hydrazone is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbamates.
科学的研究の応用
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to the biological activity of the quinoxaline moiety.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that interact with the quinoxaline moiety.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Quinoxaline derivatives: Compounds with similar biological activity due to the quinoxaline moiety.
Uniqueness
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is unique due to its combination of a quinoxaline moiety and a tert-butyl carbamate group, which provides both biological activity and synthetic utility.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, offering potential for further development in chemistry, biology, medicine, and industry.
特性
分子式 |
C17H21N5O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate |
InChI |
InChI=1S/C17H21N5O3/c1-17(2,3)25-16(24)20-8-7-14(23)22-21-11-12-5-4-6-13-15(12)19-10-9-18-13/h4-6,9-11H,7-8H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
InChIキー |
HBTCLXRQQIHFQB-SRZZPIQSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC(=O)N/N=C/C1=C2C(=CC=C1)N=CC=N2 |
正規SMILES |
CC(C)(C)OC(=O)NCCC(=O)NN=CC1=C2C(=CC=C1)N=CC=N2 |
溶解性 |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
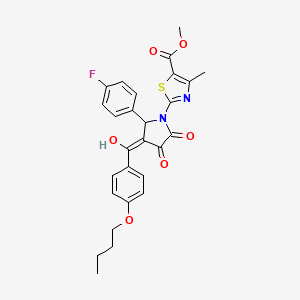

![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
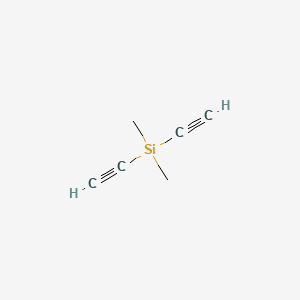
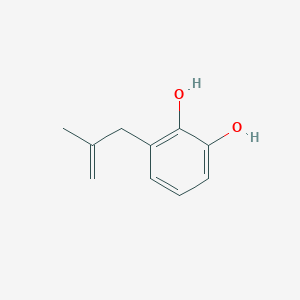
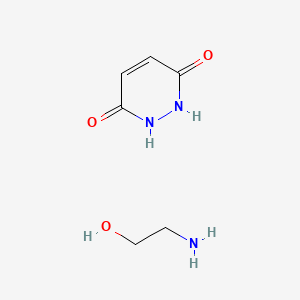

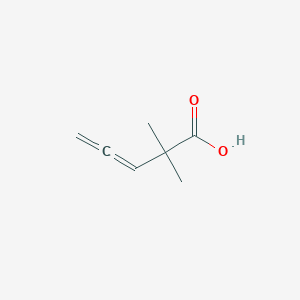
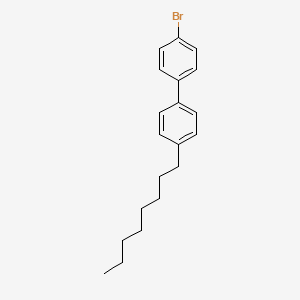
![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
